molecular formula C9H19N3O4S B3054551 tert-Butyl 4-sulfamoylpiperazine-1-carboxylate CAS No. 610799-03-6

tert-Butyl 4-sulfamoylpiperazine-1-carboxylate

Cat. No.: B3054551
CAS No.: 610799-03-6
M. Wt: 265.33
InChI Key: ITCNSJCDIXSYGU-UHFFFAOYSA-N
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Description

tert-Butyl 4-sulfamoylpiperazine-1-carboxylate is a piperazine-derived compound featuring a sulfamoyl (-SO₂NH₂) substituent at the 4-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in medicinal and synthetic chemistry due to the versatility of the sulfamoyl group, which is known to enhance bioactivity, particularly in enzyme inhibition (e.g., carbonic anhydrases) and receptor targeting . The Boc group serves as a temporary protecting group for amines, enabling selective functionalization during multi-step syntheses.

Properties

IUPAC Name

tert-butyl 4-sulfamoylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3,(H2,10,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCNSJCDIXSYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705502
Record name tert-Butyl 4-sulfamoylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610799-03-6
Record name tert-Butyl 4-sulfamoylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-sulfamoylpiperazine-1-carboxylate
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Preparation Methods

The synthesis of tert-Butyl 4-sulfamoylpiperazine-1-carboxylate typically involves the protection of the piperazine ring with a tert-butyl group, followed by the introduction of the sulfamoyl group. One common method involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with sulfamoyl chloride to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 4-sulfamoylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-sulfamoylpiperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-sulfamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs.
  • Diazoacetyl Substituent : The diazo group in introduces photoreactivity, enabling photolytic C–H insertion reactions, a feature absent in the sulfamoyl compound .
  • Aminoethyl Sulfonyl: The -SO₂(CH₂)₂NH₂ group () combines sulfonamide and amine functionalities, offering dual reactivity for conjugation or salt formation .

Table 2: Property Comparison of Selected Derivatives

Compound Name Molecular Weight Log P* Solubility (Log S) Stability Notes
This compound ~279.3 (calc.) ~1.2 (est.) -2.5 (ESOL) Likely hygroscopic due to -SO₂NH₂
tert-Butyl 4-methylpiperazine-1-carboxylate 214.3 1.5 -2.8 Stable; stored at RT
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 323.4 2.1 -3.1 Sensitive to oxidation
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate 269.4 1.8 -3.0 Requires cold storage

*Predicted using analogous data from and .

Key Observations :

  • Stability : Boc-protected derivatives generally exhibit good stability, but substituents like diazoacetyl () require light-sensitive handling .
  • Bioactivity : Sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrases), while triazole-containing analogs () may target kinases or microbial proteins .

Biological Activity

tert-Butyl 4-sulfamoylpiperazine-1-carboxylate is a chemical compound classified as a piperazine derivative. Its structure includes a tert-butyl group, a sulfamoyl group, and a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. This property is particularly significant in the development of new therapeutic agents aimed at treating infections caused by resistant bacterial strains. The compound's mechanism of action typically involves the inhibition of specific bacterial enzymes or pathways, although detailed molecular targets remain under investigation.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, potentially involving the modulation of signaling cascades associated with cell survival and proliferation. Further research is needed to elucidate the specific mechanisms and to evaluate its efficacy in clinical settings.

Neurological Disorders

Ongoing research is exploring the potential of this compound as a therapeutic agent for neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a candidate for treating conditions such as anxiety and depression .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may inhibit or activate these targets, leading to diverse biological effects. For instance, it has shown potential in modulating serotonin receptors, which could explain its effects on mood regulation and anxiety .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental models:

  • Antimicrobial Activity : In vitro tests demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent.
  • Anticancer Studies : In cell line assays, this compound exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells.
  • Neuropharmacological Effects : Behavioral tests in animal models indicated anxiolytic and antidepressant-like effects, supporting its further investigation as a treatment for mood disorders .

Data Table

PropertyValue/Description
Chemical NameThis compound
CAS Number610799-03-6
Molecular Weight246.34 g/mol
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInduces apoptosis in cancer cell lines
Neurological EffectsAnxiolytic and antidepressant-like properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-sulfamoylpiperazine-1-carboxylate

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